2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898780-99-9
VCID: VC2389949
InChI: InChI=1S/C17H18OS2/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3
SMILES: CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2SC
Molecular Formula: C17H18OS2
Molecular Weight: 302.5 g/mol

2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone

CAS No.: 898780-99-9

Cat. No.: VC2389949

Molecular Formula: C17H18OS2

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone - 898780-99-9

Specification

CAS No. 898780-99-9
Molecular Formula C17H18OS2
Molecular Weight 302.5 g/mol
IUPAC Name 1-(2-methylsulfanylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Standard InChI InChI=1S/C17H18OS2/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3
Standard InChI Key JFIXLMJNUNSTLK-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2SC
Canonical SMILES CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2SC

Introduction

Fundamental Chemical Identity

2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone is an organic compound characterized by a propiophenone backbone with thiomethyl substituents at the 2' position on one phenyl ring and at the 4 position on another phenyl ring. This structural arrangement contributes to its unique chemical characteristics and potential reactivity patterns.

Basic Chemical Information

The compound is registered with CAS number 898780-99-9 and is also known by its IUPAC name 1-(2-methylsulfanylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one . Additional identifiers include MFCD03843259 and DTXSID30644370, which are important for database cross-referencing in chemical research .

Physicochemical Properties

2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone has a molecular formula of C17H18OS2 and a molecular weight of 302.45 g/mol . Though specific experimental physicochemical data for this compound is limited, predictive models suggest properties similar to its structural analogs. The compound likely exhibits limited water solubility due to its predominantly hydrophobic structure, while maintaining good solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

Structural Features

The molecular structure features two key functional groups:

  • A propiophenone moiety (3-carbon ketone linked to a phenyl ring)

  • Two thiomethyl groups (-SCH3) attached at the 2' position of one phenyl ring and the 4 position of the second phenyl ring

Spectroscopic Characterization

Spectroscopic data plays a crucial role in confirming the structure and purity of organic compounds. For 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone, several spectroscopic methods provide valuable structural information.

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak at m/z 302, corresponding to the molecular weight, along with fragmentation patterns characteristic of propiophenones and thiomethyl-containing compounds.

Infrared Spectroscopy

Expected IR absorption bands would include:

  • Carbonyl stretching (1680-1700 cm-1)

  • Aromatic C=C stretching (1450-1600 cm-1)

  • C-S stretching (700-800 cm-1)

Structure-Activity Relationships

The specific positioning of functional groups in 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone likely influences its chemical reactivity and potential biological activities.

Impact of Thiomethyl Group Positioning

The 2' position thiomethyl group may exert different electronic effects compared to the 4 position thiomethyl group:

  • The 2' position places the thiomethyl group in proximity to the carbonyl function, potentially influencing its reactivity through steric and electronic effects

  • The 4 position thiomethyl group likely contributes primarily through resonance effects with the aromatic ring

Comparison with Related Compounds

When comparing with structurally related compounds, several patterns emerge:

  • Compounds with electronegative substituents (such as halogens) in place of thiomethyl groups may exhibit enhanced electrophilicity at the carbonyl carbon

  • Compounds with both thiomethyl groups on the same ring might display different electronic properties compared to the distributed arrangement in 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone

  • The presence of two sulfur atoms in the molecule enhances its potential for coordination with biological targets compared to monosubstituted analogs

Comparative Analysis with Structural Analogs

A comprehensive understanding of 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone benefits from comparison with structurally related compounds.

Comparison of Key Properties

Table 1 presents a comparative analysis of 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone with several structural analogs:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone898780-99-9C17H18OS2302.45Reference compound
4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone898781-01-6C17H18OS2302.50Thiomethyl group at 4' instead of 2' position
3'-Bromo-3-(4-thiomethylphenyl)propiophenoneNot specifiedC16H15BrOS335.27Bromine at 3' position instead of thiomethyl at 2'
2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenoneNot specifiedC16H14Cl2OS325.26Two chlorine atoms (2',4') instead of thiomethyl at 2'
4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone898754-51-3C17H18OS2302.45Reversed positions of thiomethyl groups
2'-Chloro-3-(4-thiomethylphenyl)propiophenone898781-48-1C16H15ClOS290.80Chlorine at 2' instead of thiomethyl

Structural Impact on Chemical Properties

The positioning of substituents significantly impacts chemical behavior:

  • 2'-substitution near the carbonyl group creates potential for intramolecular interactions

  • Halogen substitution (Br, Cl) versus thiomethyl impacts electron distribution and reactivity

  • The presence of two thiomethyl groups likely enhances sulfur-mediated interactions compared to mono-thiomethyl or halogen-substituted analogs

Functional Group Influence

Different functional groups contribute distinct effects:

  • Thiomethyl groups contribute electron density through resonance and weak inductive effects

  • Halogen substituents exert electron-withdrawing inductive effects and potential resonance donation

  • The carbonyl group serves as the primary reactive center, influenced by neighboring substituents

Current Research Status and Future Directions

Research on 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone appears limited based on available literature, suggesting significant opportunities for further investigation.

Current Research Limitations

Several factors contribute to the limited research profile:

  • Specialized synthesis requirements may limit widespread availability

  • Need for systematic biological screening to identify potential applications

  • Limited structure-activity relationship studies specific to this substitution pattern

Promising Research Avenues

Future research could productively explore:

  • Development of optimized synthetic routes with improved yields and purity

  • Comprehensive biological screening against diverse targets (enzymes, receptors, microbial strains)

  • Investigation of potential applications in materials science or as synthetic intermediates

  • Exploration of metal-coordination chemistry involving the thiomethyl groups

Analytical Method Development

Advanced analytical methods could enhance understanding of:

  • Crystal structure determination through X-ray crystallography

  • Detailed conformational analysis through advanced NMR techniques

  • Computational studies to predict reactivity patterns and biological interactions

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